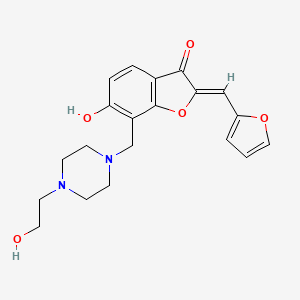

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

The compound (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one (hereafter referred to as Compound A) is a benzofuran-3(2H)-one derivative with a Z-configuration at the exocyclic double bond. Its structure features a furan-2-ylmethylene group at position 2, a hydroxyethyl-substituted piperazine moiety at position 7, and a hydroxyl group at position 6.

This article compares Compound A with structurally related benzofuran-3(2H)-one derivatives, focusing on substituent variations and their implications.

Properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c23-10-9-21-5-7-22(8-6-21)13-16-17(24)4-3-15-19(25)18(27-20(15)16)12-14-2-1-11-26-14/h1-4,11-12,23-24H,5-10,13H2/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTDZORIXAVARG-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The compound can be synthesized through a series of chemical reactions involving the furan and benzofuran moieties. The synthesis typically involves the formation of the furan ring followed by the introduction of hydroxyl and piperazine substituents. Detailed synthetic pathways and conditions can be referenced from various studies focusing on related benzofuran derivatives .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative activities against various cancer cell lines. The compound in focus has been evaluated for its ability to inhibit cell growth in multiple human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colorectal cancer), and MCF-7 (breast cancer) cells.

Table 1: Antiproliferative Activity of this compound

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the compound exhibited varying degrees of potency across different cell lines, suggesting a selective action that may be influenced by structural characteristics.

The mechanism through which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization, a crucial process in cell division. This is supported by findings that correlate antiproliferative activity with inhibition of colchicine binding to tubulin, a key factor in microtubule dynamics .

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of similar benzofuran derivatives. For instance, one study highlighted the role of methoxy groups at specific positions on the benzofuran nucleus in enhancing antiproliferative activity. Removing these groups led to a significant decrease in potency, indicating their importance in maintaining biological efficacy .

Scientific Research Applications

The biological activity of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is primarily attributed to its interaction with various biological targets. Key mechanisms include:

1. Inhibition of Pro-inflammatory Cytokines

- Similar compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF and IL-1, indicating potential in managing inflammatory diseases.

2. Induction of Apoptosis

- Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases.

3. Antimicrobial Activity

- Benzofuran derivatives have demonstrated significant activity against various pathogens, suggesting that this compound may possess similar antimicrobial properties.

Anticancer Activity

Studies have shown that benzofuran derivatives exhibit notable cytotoxicity against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values as low as 5 μM against leukemia cells. The structure of this compound suggests it may also inhibit cancer cell proliferation through apoptosis induction.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives is well-documented. For example, a related compound significantly reduced the activity of NF-kB and pro-inflammatory cytokines in macrophage cells. The presence of hydroxy and piperazine groups in this compound may enhance its anti-inflammatory effects.

Antimicrobial Properties

Benzofuran derivatives are known for significant antimicrobial activity against various bacteria and fungi. The presence of specific substituents on the benzofuran ring can enhance this activity. Preliminary studies indicate that this compound may exhibit similar properties.

Structure–Activity Relationship (SAR)

The biological activity of benzofuran derivatives is highly dependent on their structural features. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxy group at position 6 | Enhances anti-inflammatory and cytotoxic effects |

| Piperazine substituent | May improve binding affinity to biological targets |

| Furan moiety | Potentially increases bioactivity due to electron donation |

Research indicates that modifications to the benzofuran scaffold can significantly alter its biological properties, emphasizing the importance of SAR studies in drug design.

Case Studies

Cytotoxicity Assays

- In vitro studies using K562 leukemia cells showed that compounds structurally similar to this compound can induce apoptosis through ROS generation and caspase activation.

Anti-inflammatory Studies

- A derivative exhibited a 93% reduction in TNF levels in macrophages, indicating strong anti-inflammatory potential.

Antimicrobial Testing

- Compounds with similar structures showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy as antimicrobial agents.

Chemical Reactions Analysis

Benzofuran Core Formation

-

Knoevenagel Condensation : The Z-configuration at the methylidene bridge is achieved via base-catalyzed condensation between a benzofuran-3-one precursor and furan-2-carbaldehyde .

-

Hydroxylation : Selective hydroxylation at position 6 is performed under acidic or oxidative conditions, as seen in analogous benzofuran systems .

Piperazine Functionalization

-

Mannich Reaction : The piperazine moiety is introduced via a Mannich-type reaction, where a formaldehyde intermediate reacts with 2-hydroxyethylpiperazine under basic conditions (e.g., K₂CO₃/DMF) .

-

Alkylation : The hydroxymethyl group on the benzofuran undergoes nucleophilic substitution with pre-functionalized piperazine derivatives .

Reactivity of Peripheral Substituents

The molecule’s peripheral groups participate in distinct transformations:

Hydroxyethylpiperazine Modifications

Furan and Benzofuran Ring Reactivity

-

Electrophilic Substitution : The furan ring undergoes nitration or halogenation at position 5 under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

-

Diels-Alder Cycloaddition : The exocyclic methylidene group participates in [4+2] cycloadditions with dienophiles like maleic anhydride .

Hydrolytic Degradation

-

Acidic Conditions : The benzofuran-3-one lactone ring hydrolyzes to a dicarboxylic acid derivative at pH < 3 .

-

Basic Conditions : The piperazine N-oxide forms in alkaline media (pH > 10), reducing bioavailability .

Photochemical Reactions

-

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan and benzofuran rings, forming a tricyclic adduct .

Biological Interactions via Chemical Modification

Structural analogs reveal how specific modifications influence activity:

Industrial-Scale Optimization

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural differences between Compound A and analogs from the evidence:

Detailed Analysis

Substituent at the Benzylidene Position

- Compound A : The furan-2-ylmethylene group provides moderate electron-withdrawing effects and participates in π-π stacking interactions. Furan’s oxygen atom may engage in hydrogen bonding with biological targets .

- Thienylmethylene analog (): Replacing furan with thiophene introduces sulfur, which increases polarizability and enhances hydrophobic interactions. Thiophene’s larger atomic radius may alter binding affinity compared to furan .

- 2-Fluorobenzylidene analog (): The fluorine atom exerts strong electron-withdrawing effects, improving metabolic stability and altering electronic distribution in the benzylidene ring .

Substituent at Position 7

- Compound A : The 4-(2-hydroxyethyl)piperazinylmethyl group enhances water solubility due to the hydroxyl group and piperazine’s basicity. This moiety may improve pharmacokinetics by facilitating hydrogen bonding .

- 4-Methylpiperidinyl analog (): Piperidine (saturated ring) lacks piperazine’s nitrogen, reducing hydrogen-bonding capacity.

- Dimethylaminomethyl analog (): The smaller dimethylamino group offers basicity but lacks the hydroxyethyl group’s solubility-enhancing properties .

Pharmacological Implications

- Solubility and Bioavailability: Compound A’s hydroxyethyl-piperazine likely improves aqueous solubility compared to methylpiperidine () or dimethylamino () analogs.

- Metabolic Stability : The 2-fluorobenzylidene analog () may exhibit longer half-life due to fluorine’s resistance to oxidative metabolism .

- Target Binding : Furan and thiophene substituents () may differentially interact with aromatic residues in enzyme active sites or receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation , a common method for aurone derivatives. For example:

-

Step 1 : React benzofuran-3(2H)-one (core scaffold) with 2-furaldehyde in a natural deep eutectic solvent (NaDES) under ultrasound irradiation (18–30 min) to form the (Z)-configured aurone backbone .

-

Step 2 : Introduce the hydroxyethylpiperazine moiety via Mannich reaction or nucleophilic substitution, using formaldehyde and 4-(2-hydroxyethyl)piperazine. Optimize pH (6–8) and temperature (60–80°C) to enhance regioselectivity .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Yield (Knoevenagel step) | 59% (similar aurone synthesis) | |

| Purity (HPLC) | ≥95% |

Q. How is the stereochemical (Z/E) configuration of the exocyclic double bond confirmed?

- Methodological Answer : Use NOESY NMR to identify spatial proximity between the furan ring protons and benzofuranone protons, confirming the (Z)-configuration. For example:

- A NOESY cross-peak between H-4 (benzofuranone) and H-3' (furan) indicates cis geometry .

- Compare experimental 1H NMR chemical shifts with literature values for analogous (Z)-aurones (e.g., δ 7.8–7.9 ppm for H-4 in (Z)-isomers) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- NF-κB inhibition : Use LPS-stimulated macrophages (RAW 264.7 cells) and measure TNF-α/IL-6 suppression via ELISA. Aurones with hydroxyethylpiperazine groups show IC50 values ~10–50 µM .

- Anticancer activity : Screen against NCI-60 cell lines, focusing on leukemia (e.g., K562) and solid tumors (e.g., MCF-7). Use MTT assays with 48–72 hr exposure .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with biological targets?

- Methodological Answer :

-

Molecular docking : Simulate binding to NF-κB (PDB: 1NFI) or kinase domains (e.g., PI3K) using AutoDock Vina. Prioritize poses with hydrogen bonds between the hydroxy group (C6) and Arg57 (NF-κB) .

-

QSAR modeling : Train models on aurone derivatives to correlate substituents (e.g., piperazine chain length) with activity. Use descriptors like LogP, polar surface area, and H-bond donors .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

-

Source analysis : Compare assay conditions (e.g., cell passage number, serum concentration). For example, NF-κB inhibition varies with LPS concentration (100 ng/mL vs. 1 µg/mL) .

-

Metabolic stability : Test compound stability in liver microsomes (human/rat). Aurones with electron-donating groups (e.g., –OH) often show rapid Phase II metabolism, reducing in vivo efficacy .

- Data Comparison :

| Study | NF-κB IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Park et al. (2017) | 12.5 | RAW 264.7 | |

| Xie et al. (2024) | 48.3 | THP-1 |

Q. How to design SAR studies for improving metabolic stability?

- Methodological Answer :

-

Modify vulnerable sites : Replace the C7 hydroxymethyl group with a methylsulfone (improves oxidative stability) or fluorinate the benzofuranone ring .

-

Pro-drug approach : Convert the phenol (C6) to a phosphate ester for enhanced solubility and slow hydrolysis in plasma .

- Key Metrics :

| Derivative | Metabolic Half-life (Human) | Solubility (µg/mL) |

|---|---|---|

| Parent compound | 0.8 hr | 15.2 |

| C7-SO2Me analog | 3.5 hr | 8.7 |

Q. What advanced analytical techniques confirm batch-to-batch consistency?

- Methodological Answer :

- LC-MS/MS : Quantify impurities (e.g., (E)-isomers, piperazine degradation products) with a C18 column (0.1% formic acid/ACN gradient). Limit: ≤0.15% for any impurity .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry (e.g., compare with (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, CCDC 857328) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.